2-Methyl-3-oxobutanenitrile

Catalog No.
S566779
CAS No.
4468-47-7
M.F
C5H7NO
M. Wt
97.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-3-oxobutanenitrile

CAS Number

4468-47-7

Product Name

2-Methyl-3-oxobutanenitrile

IUPAC Name

2-methyl-3-oxobutanenitrile

Molecular Formula

C5H7NO

Molecular Weight

97.12 g/mol

InChI

InChI=1S/C5H7NO/c1-4(3-6)5(2)7/h4H,1-2H3

InChI Key

AMQCWPDDXYOEER-UHFFFAOYSA-N

SMILES

CC(C#N)C(=O)C

Canonical SMILES

CC(C#N)C(=O)C

The exact mass of the compound 2-Methyl-3-oxobutanenitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methyl-3-oxobutanenitrile (CAS 4468-47-7), also known as alpha-methylacetoacetonitrile, is a highly reactive beta-ketonitrile characterized by an alpha-methyl substitution. In industrial and pharmaceutical synthesis, this compound serves as a critical bifunctional building block for the construction of fully substituted five-membered heterocycles, particularly pyrazoles and isoxazoles. By possessing both a ketone and a nitrile group separated by an alpha-methylated carbon, it allows for direct, one-pot cyclocondensation reactions with hydrazines or hydroxylamine. This structural arrangement guarantees the regioselective formation of 5-amino-3,4-dimethyl-substituted ring systems, which are highly valued as intermediates for kinase inhibitors, anti-parasitic agents, and advanced agrochemicals .

Attempting to substitute 2-methyl-3-oxobutanenitrile with closely related commodity chemicals results in immediate structural failure during heterocycle synthesis. If a buyer substitutes this compound with ethyl 2-methylacetoacetate (a beta-keto ester), cyclization with hydrazines or hydroxylamine will yield a 5-oxo (pyrazolone or isoxazolone) derivative rather than the required 5-amino group, eliminating the primary amine handle needed for downstream cross-coupling. Conversely, substituting with acetoacetonitrile (lacking the alpha-methyl group) yields a C4-unsubstituted heterocycle. In many pharmaceutical structure-activity relationship (SAR) profiles, the absence of this C4-methyl group leads to a catastrophic loss of target binding affinity, making 2-methyl-3-oxobutanenitrile strictly non-replaceable for specific active pharmaceutical ingredients .

Regiocontrol of the 5-Position: Amine vs. Oxo Formation

The choice between a beta-ketonitrile and a beta-keto ester dictates the functional group at the 5-position of the resulting heterocycle. When 2-methyl-3-oxobutanenitrile is reacted with hydroxylamine hydrochloride under basic conditions, it undergoes cyclocondensation to yield 3,4-dimethylisoxazol-5-amine. In direct contrast, the comparator ethyl 2-methylacetoacetate reacts under similar conditions to form 3,4-dimethylisoxazol-5(4H)-one . The nitrile group is exclusively required to trap the nitrogen nucleophile and tautomerize into a stable primary amine.

Evidence DimensionHeterocycle 5-position functionalization
Target Compound DataYields 5-amino group (e.g., 3,4-dimethylisoxazol-5-amine)
Comparator Or BaselineEthyl 2-methylacetoacetate yields 5-oxo group (e.g., 3,4-dimethylisoxazol-5(4H)-one)
Quantified Difference100% functional divergence (Amine vs. Ketone/Enol)
ConditionsCyclocondensation with hydroxylamine or hydrazine in aqueous/ethanolic media

Buyers must procure the nitrile if the synthetic route requires a primary amine handle for subsequent Buchwald-Hartwig aminations or sulfonamide formations.

Embedding the C4-Methyl Group for SAR Potency

In the development of substituted azaindoles for Trypanosoma brucei inhibition, the pyrazole C4-methyl group is critical for maintaining high biological activity. Synthesizing the pyrazole core using 2-methyl-3-oxobutanenitrile directly embeds this C4-methyl group, yielding 3,4-dimethyl-1H-pyrazol-5-amine. When the unsubstituted comparator acetoacetonitrile is used, the resulting 3-methyl-1H-pyrazol-5-amine lacks the C4-methyl. SAR data demonstrates that removing these methyl substitutions causes the pEC50 to drop significantly from >8.0 to approximately 6.0, representing a 100-fold loss in potency [1].

Evidence DimensionDownstream target potency (pEC50)
Target Compound DatapEC50 > 8.0 (with C4-methyl embedded via target compound)
Comparator Or BaselinepEC50 ~ 6.0 (using acetoacetonitrile, lacking C4-methyl)
Quantified Difference~100-fold reduction in biological activity
Conditionsin vitro T. brucei brucei inhibition assay using derived azaindole-pyrazole conjugates

Procurement of the exact alpha-methylated precursor is mandatory to achieve the steric requirements of the final active pharmaceutical ingredient without requiring complex late-stage alkylations.

Single-Step Scalability for Fully Substituted Pyrazoles

The synthesis of highly substituted pyrazoles, such as 1-cyclobutyl-3,4-dimethyl-1H-pyrazol-5-amine, is highly efficient when utilizing 2-methyl-3-oxobutanenitrile. Refluxing the target compound with cyclobutylhydrazine hydrochloride in ethanol provides the fully substituted pyrazole in a single step, with typical crude yields exceeding 70% before purification . Attempting to achieve this exact substitution pattern by starting from a less substituted pyrazole requires multiple protection, regioselective lithiation/methylation, and deprotection steps, which drastically reduces overall throughput and increases solvent waste.

Evidence DimensionSynthetic steps to fully substituted pyrazole
Target Compound Data1 step (direct cyclocondensation)
Comparator Or Baseline3+ steps (using post-cyclization methylation of unsubstituted pyrazoles)
Quantified DifferenceElimination of at least 2 synthetic steps and associated yield losses
ConditionsRefluxing ethanol, overnight reaction with substituted hydrazine hydrochlorides

Process chemists prioritize this compound to collapse multi-step functionalizations into a single, scalable, high-yield cyclization step.

Synthesis of Kinase and Parasitic Inhibitors

Used as the foundational building block to synthesize 3,4-dimethyl-1H-pyrazol-5-amine derivatives, which are subsequently coupled via Buchwald-Hartwig amination to azaindoles or other cores to create potent therapeutic agents [1].

Production of Sulfonamide Antibiotic Analogs

Serves as the precise precursor for 3,4-dimethylisoxazol-5-amine, providing the essential primary amine required for condensation with sulfonyl chlorides in the development of next-generation antibacterial compounds .

Agrochemical Active Ingredient Manufacturing

Utilized in the industrial synthesis of highly substituted pyrimidines and pyrazoles where the specific C4-methyl group is required to optimize lipophilicity and target-site binding in crop protection products .

XLogP3

0.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

3-cyano-2-butanone

Dates

Last modified: 08-15-2023

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